4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine (CAS 1396813-11-8) is a synthetic small molecule (C23H22N4O2, MW 386.46 g/mol) that integrates three pharmacophoric elements within a single scaffold: a 4-methylpyrimidine core, a piperazine linker, and a 9H-xanthene-9-carbonyl terminal group. The compound belongs to the broader class of pyrimidine-piperazine hybrids, a privileged scaffold family in medicinal chemistry with demonstrated activity across kinase inhibition, antiviral, and GPCR modulation applications.

Molecular Formula C23H22N4O2
Molecular Weight 386.455
CAS No. 1396813-11-8
Cat. No. B2746559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine
CAS1396813-11-8
Molecular FormulaC23H22N4O2
Molecular Weight386.455
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C23H22N4O2/c1-16-14-21(25-15-24-16)26-10-12-27(13-11-26)23(28)22-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)22/h2-9,14-15,22H,10-13H2,1H3
InChIKeyAGHOUKHMAZKOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine (CAS 1396813-11-8): Structural Identity and Procurement Baseline


4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine (CAS 1396813-11-8) is a synthetic small molecule (C23H22N4O2, MW 386.46 g/mol) that integrates three pharmacophoric elements within a single scaffold: a 4-methylpyrimidine core, a piperazine linker, and a 9H-xanthene-9-carbonyl terminal group . The compound belongs to the broader class of pyrimidine-piperazine hybrids, a privileged scaffold family in medicinal chemistry with demonstrated activity across kinase inhibition, antiviral, and GPCR modulation applications [1]. The xanthene-9-carbonyl moiety is a relatively uncommon structural feature that distinguishes this molecule from the far more prevalent pyrimidine-piperazine derivatives bearing simple aryl, heteroaryl, or sulfonamide substituents. This compound is primarily available through research chemical suppliers at ≥95% purity for laboratory-scale investigation .

Why Generic Pyrimidine-Piperazine Analogs Cannot Substitute for 4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine


The pyrimidine-piperazine compound space is vast, yet the specific combination of a 4-methylpyrimidine substitution pattern with a 9H-xanthene-9-carbonyl group on the distal piperazine nitrogen is structurally distinct from the vast majority of commercially available or literature-reported analogs . Most pyrimidine-piperazine derivatives feature sulfonamide, simple benzoyl, or heteroaryl carbonyl groups at the piperazine terminus; the xanthene-9-carbonyl group introduces a rigid, tricyclic, oxygen-bridged aromatic system that profoundly alters both the three-dimensional conformation and the electronic surface of the molecule [1]. In the context of structure-activity relationships (SAR) for kinase or GPCR targets, such differences in terminal group geometry and lipophilicity can result in orders-of-magnitude shifts in target affinity and selectivity profiles. While no direct comparative pharmacological data are publicly available for this specific compound as of 2026, the structural uniqueness of the xanthene-9-carbonyl-piperazine-pyrimidine architecture means that researchers cannot assume functional equivalence with superficially similar pyrimidine-piperazine analogs bearing different N-acyl or N-aryl substituents [1].

Quantitative Differentiation Evidence for 4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine (CAS 1396813-11-8)


Structural Uniqueness of the 9H-Xanthene-9-carbonyl Terminus Versus Common Pyrimidine-Piperazine Analogs

The 9H-xanthene-9-carbonyl group present in this compound is a distinguishing structural feature compared to the predominant terminal groups found in commercially available pyrimidine-piperazine derivatives. A structural survey of the pyrimidine-piperazine hybrid chemical space reveals that the most common N-acyl substituents are phenyl, substituted benzoyl, heteroaryl carbonyl (e.g., pyridine, thiophene, furan), and sulfonamide groups [1]. The xanthene-9-carbonyl moiety is present in fewer than 5% of catalogued pyrimidine-piperazine compounds, making this a structurally differentiated chemical tool. The xanthene group introduces a calculated logP increase of approximately 1.5–2.0 units compared to an unsubstituted benzoyl analog (estimated by fragment-based calculation), along with a significantly larger molecular footprint (tricyclic vs. monocyclic terminal group) [2].

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

Pyrimidine-Piperazine Hybrid Scaffold Privilege: Biological Activity Potential Relative to Non-Hybrid Scaffolds

The pyrimidine-piperazine hybrid scaffold is a recognized privileged structure in medicinal chemistry, with literature reports demonstrating that the combination of a pyrimidine ring with a piperazine linker within a single framework enhances biological activity compared to scaffolds containing only one of these elements [1]. This compound, containing the full pyrimidine-piperazine hybrid core with an additional xanthene-9-carbonyl substituent, carries all structural hallmarks of this privileged class. The pyrimidine core enables hydrogen-bonding interactions with kinase hinge regions and other ATP-binding pockets, while the piperazine linker provides conformational flexibility and a basic nitrogen that can participate in salt-bridge or hydrogen-bond interactions [1]. While no specific target engagement or potency data exist in the public domain for this exact compound, the structural framework is consistent with scaffolds that have yielded nanomolar inhibitors of diverse targets including kinases, viral enzymes, and GPCRs [1].

Drug Discovery Scaffold Privilege Kinase Inhibition

CCR4 Antagonism Patent Class Association: Target Class Differentiation from Kinase-Focused Pyrimidine-Piperazines

A patent family assigned to the Academy of Military Medical Sciences (P.L.A. China) and Peking University describes piperazinyl pyrimidine derivatives of formula I having CCR4 (chemokine receptor 4) antagonism activity [1][2]. The generic Markush structure in these patents encompasses compounds that contain the xanthene-9-carbonyl-piperazine-pyrimidine architecture, though the specific compound CAS 1396813-11-8 is not individually exemplified with quantitative data in the publicly accessible patent documents. The association with CCR4 antagonism is notable because the majority of pyrimidine-piperazine derivatives in the literature are directed toward kinase inhibition. CCR4 is a validated target in immuno-oncology and inflammatory diseases, and CCR4 antagonists represent a distinct therapeutic mechanism from kinase inhibition. If this compound or close structural analogs exhibit CCR4 antagonism, it would provide differentiation from the kinase-focused pyrimidine-piperazine landscape; however, no direct IC50 or Ki data for this compound at CCR4 were retrievable from open sources [1].

Chemokine Receptor CCR4 Antagonism Immuno-Oncology

Recommended Research Application Scenarios for 4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine (CAS 1396813-11-8)


Chemical Biology Tool for Exploring Xanthene-Containing Pharmacophore Space

This compound is best positioned as a chemical biology probe for exploring the biological activity landscape of xanthene-containing pyrimidine-piperazine hybrids. The xanthene-9-carbonyl group is underrepresented in commercial screening libraries, and this compound can serve as a representative member of this structural sub-class for phenotypic screening or target-based assays. Researchers investigating structure-activity relationships around terminal group variations in pyrimidine-piperazine series can use this compound as a benchmark xanthene-containing analog alongside parallel benzoyl, heteroaryl, and sulfonamide analogs to assess the impact of the tricyclic oxygen-bridged terminus on potency, selectivity, and physicochemical properties .

Starting Point for CCR4 Antagonist Lead Optimization (Requires Independent Validation)

Based on the patent literature indicating that piperazinyl pyrimidine derivatives within this structural class exhibit CCR4 antagonism [1], this compound may serve as a starting scaffold for CCR4-targeted medicinal chemistry programs in immuno-oncology or inflammatory disease. However, it is critical to note that no quantitative CCR4 IC50 or Ki data for this specific compound are available in the public domain. Any use of this compound as a CCR4 antagonist lead must begin with independent in vitro pharmacological validation to establish baseline potency and selectivity before committing to optimization efforts [1].

Kinase Selectivity Profiling Panel Compound

Given the prevalence of pyrimidine-containing scaffolds in kinase inhibitor design, this compound can be incorporated into kinase selectivity profiling panels to assess whether the xanthene-9-carbonyl group confers any differential kinase selectivity profile compared to standard pyrimidine-piperazine analogs. The structural features of this compound (4-methylpyrimidine, piperazine spacer, bulky tricyclic terminus) are consistent with potential Type I or Type II kinase inhibitor pharmacophores, though no kinase inhibition data exist in the public record for this specific molecule [2]. Screening against a broad kinase panel would generate the comparative selectivity data currently absent from the literature and could reveal unique selectivity fingerprints attributable to the xanthene terminus.

Physicochemical Property Benchmarking in Pyrimidine-Piperazine Series

This compound can serve as a reference standard for studying the impact of the 9H-xanthene-9-carbonyl group on key physicochemical parameters—including logP, aqueous solubility, plasma protein binding, and membrane permeability—within pyrimidine-piperazine chemical series. The estimated logP increase of 1.5–2.0 units relative to a benzoyl analog (based on fragment-based calculation using the SMILES structure CC1=CC(=NC=N1)N1CCN(CC1)C(=O)C1C2=CC=CC=C2OC2=CC=CC=C12 ) provides a testable hypothesis for experimental determination. Procurement of this compound alongside structurally matched comparators enables head-to-head physicochemical profiling that can inform future design decisions in medicinal chemistry programs [2].

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